

A Technical Guide to the Physicochemical Properties of Avenic Acid A

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Compound of Interest

Compound Name: *avenic acid A*

Cat. No.: B1255293

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Avenic acid A is a non-proteinogenic amino acid that functions as a phytosiderophore, a class of low-molecular-weight, high-affinity iron-chelating compounds secreted by the roots of graminaceous plants (grasses) in response to iron deficiency.[1][2] First isolated from the root exudates of oats (*Avena sativa*), **avenic acid A** plays a crucial role in the plant's strategy for acquiring iron from the soil, particularly in alkaline and calcareous conditions where iron solubility is low.[1] This technical guide provides an in-depth overview of the physicochemical properties of **avenic acid A**, its biosynthetic pathway, and the experimental protocols used for its study, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Avenic acid A is a member of the mugineic acid family of phytosiderophores.[1] Its structure, featuring multiple carboxyl, hydroxyl, and amino groups, enables the efficient chelation of ferric iron (Fe^{3+}) and other metal ions.[1][3] The key physicochemical properties of **avenic acid A** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₂ N ₂ O ₈	[1] [4] [5] [6]
Molecular Weight	322.31 g/mol	[1] [4]
Monoisotopic Mass	322.13761569 Da	[5]
CAS Number	76224-57-2	[1] [4]
IUPAC Name	4-({1-carboxy-3-[(1-carboxy-3-hydroxypropyl)amino]propyl}amino)-2-hydroxybutanoic acid	
Synonyms	Avenic acid, Avenic acid A, N-[(S)-3-Carboxy-3-[(S)-3-carboxy-3-hydroxypropyl]amino]propyl]-L-homoserine	[7]
InChI	InChI=1S/C12H22N2O8/c15-6-3-8(11(19)20)13-4-1-7(10(17)18)14-5-2-9(16)12(21)22/h7-9,13-16H,1-6H2,(H,17,18)(H,19,20)(H,21,22)	[5]
InChIKey	QUKMQOBHQMWLLR-UHFFFAOYSA-N	[1] [5]
SMILES	<chem>C(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O</chem>	[5]
Predicted XlogP	-6.6	[5]
Classification	Gamma amino acid and derivatives, Tricarboxylic acid	

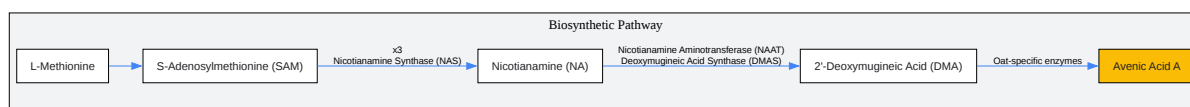
Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Å²)	Reference
[M+H] ⁺	323.14488	171.9	[5]
[M+Na] ⁺	345.12682	171.2	[5]
[M-H] ⁻	321.13032	163.9	[5]
[M+NH ₄] ⁺	340.17142	182.9	[5]
[M+K] ⁺	361.10076	171.6	[5]

Biological Function and Signaling Pathways

Biosynthesis of **Avenic Acid A**

The biosynthesis of **avenic acid A** is initiated in the roots of graminaceous plants under iron-deficient conditions.[1] The pathway begins with the amino acid L-methionine.[8] Three molecules of S-adenosylmethionine, derived from L-methionine, are condensed to form nicotianamine (NA), a crucial intermediate in the biosynthesis of all phytosiderophores.[1] In grasses, NA is then converted to 2'-deoxymugineic acid (DMA), the common precursor for all mugineic acid family phytosiderophores.[1][8] In oats, DMA is the direct precursor to **avenic acid A**. [1][8] This biosynthetic pathway is tightly regulated by the iron status of the plant.[8]

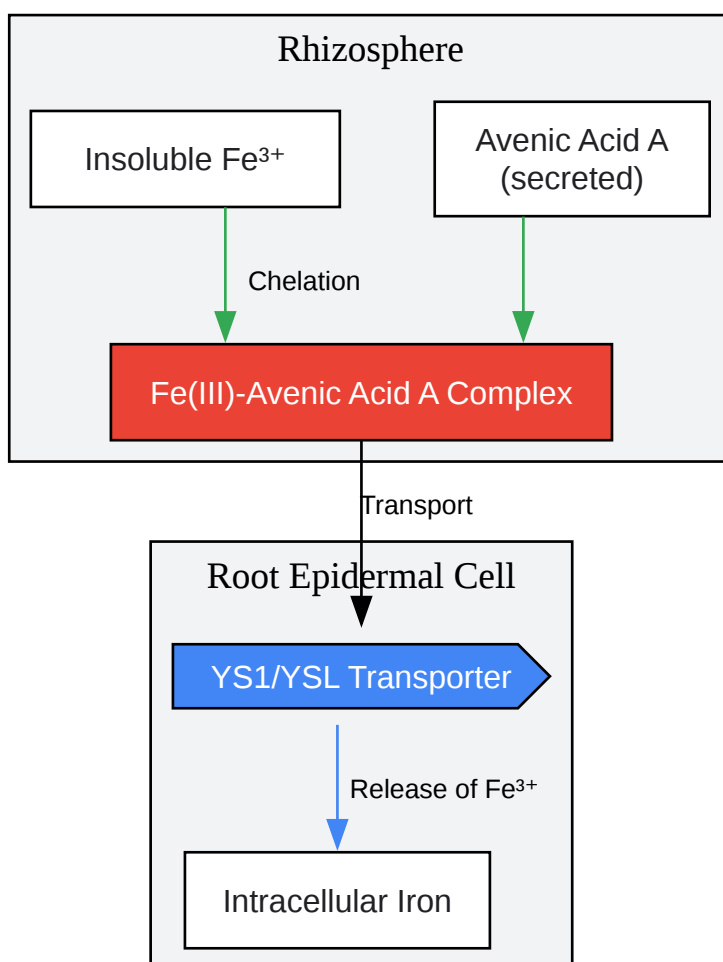


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Biosynthesis of **Avenic Acid A** from L-Methionine.

Iron Acquisition Mechanism

Once synthesized, **avenic acid A** is secreted from the roots into the rhizosphere, the soil region directly influenced by root secretions.[1] In the soil, **avenic acid A** acts as a chelator, binding to the sparingly soluble ferric iron (Fe^{3+}) to form a stable, soluble $\text{Fe(III)-avenic acid A}$ complex.[1][8] This complex is then specifically recognized and transported into the root cells by transporters of the Yellow Stripe1/Yellow Stripe-Like (YS1/YSL) family.[1] This entire process, known as Strategy II iron acquisition, is characteristic of graminaceous plants.[8]



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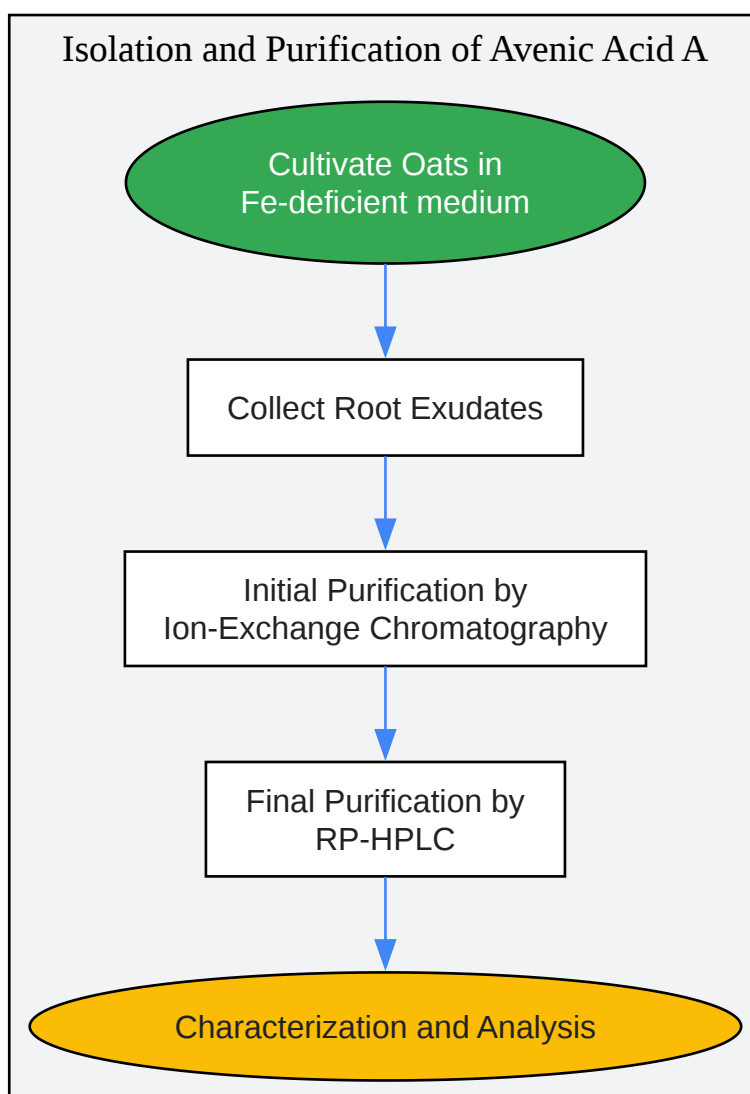
Iron uptake via **Avenic Acid A** chelation and transport.

Experimental Protocols

Isolation and Purification

The isolation of **avenic acid A** typically involves the collection of root exudates from iron-deficient oat plants.^{[8][9]} A general workflow for its isolation and purification is as follows:

- Cultivation of Plants: Oat (*Avena sativa*) plants are grown hydroponically in an iron-deficient nutrient solution to induce the secretion of phytosiderophores.
- Collection of Root Exudates: The roots of the iron-deficient plants are immersed in deionized water for a period to collect the secreted compounds.^[8]
- Purification: The collected root exudates, which contain a mixture of compounds, are then subjected to various chromatographic techniques for purification.^[8]
 - Ion-Exchange Chromatography: This is often used as an initial step to separate charged molecules like amino acids.
 - High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary technique for the fine purification of **avenic acid A** from other phytosiderophores and contaminants.^[1]



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General workflow for **Avenic Acid A** isolation.

Structural Elucidation and Characterization

The structure of **avenic acid A** has been determined and confirmed using a combination of spectroscopic methods and chemical synthesis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C -NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[8][10] Studies using ^{13}C -labeled L-methionine have confirmed that three molecules of methionine are incorporated into the **avenic acid A** structure.[8][9]

- Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and, more recently, Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight-Mass Spectrometry (LC-ESI-Q-TOF-MS) are used to determine the molecular weight and fragmentation patterns of **avenic acid A** and its metal complexes.[8][11][12] Tandem MS/MS is particularly useful for identifying and confirming the structure of **avenic acid A** in complex biological samples.[11][12]
- Chemical Synthesis: The total synthesis of **avenic acid A** has been achieved, which serves to confirm its proposed structure and stereochemistry.[10][13] This also allows for the production of standards for analytical studies.[14]

Quantification

Quantitative analysis of **avenic acid A** in biological samples is typically performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][8] This method offers high sensitivity and specificity, allowing for the detection and quantification of **avenic acid A** even at low concentrations in root exudates and plant tissues.[8] The development of methods to quantify all eight naturally occurring phytosiderophores simultaneously has been a significant advancement in the field.[8]

In conclusion, **avenic acid A** is a vital phytosiderophore with well-characterized physicochemical properties that underpin its biological function in iron acquisition for graminaceous plants. The methodologies for its isolation, characterization, and quantification are well-established, providing a solid foundation for further research into its biological roles and potential applications.

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